molecular formula C19H17ClN2O3S3 B15086722 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B15086722
M. Wt: 453.0 g/mol
InChI Key: LQRGQDYBBDCVBD-UHFFFAOYSA-N
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Description

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with the molecular formula C19H17ClN2O3S3 This compound is notable for its unique structure, which includes a thiadiazole ring, a chlorobenzyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the chlorobenzyl and dimethoxyphenyl groups. The reaction conditions often include the use of solvents like methanol and reagents such as hydrazine and sulfur. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been explored for various scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies have investigated its potential as an antimicrobial and antiviral agent.

    Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Properties

Molecular Formula

C19H17ClN2O3S3

Molecular Weight

453.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C19H17ClN2O3S3/c1-24-16-8-5-13(9-17(16)25-2)15(23)11-27-19-22-21-18(28-19)26-10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3

InChI Key

LQRGQDYBBDCVBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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